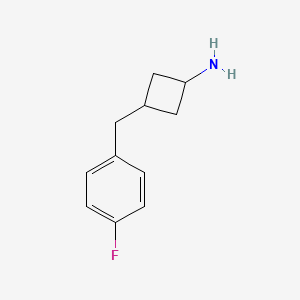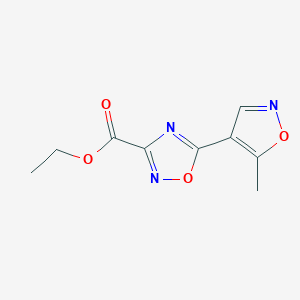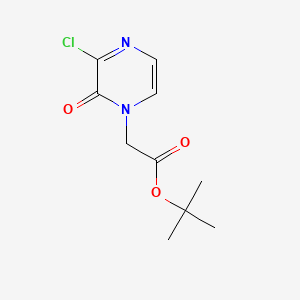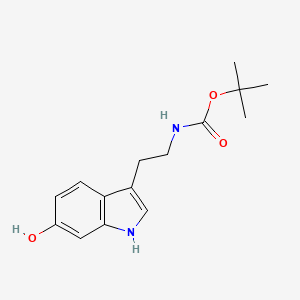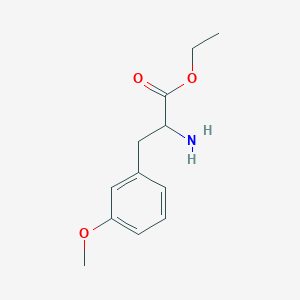
Ethyl 2-amino-3-(3-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of phenylalanine, an essential amino acid, and contains an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-(3-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 3-methoxyphenyl-2-aminopropane, which is subsequently esterified with ethanol to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process may include the use of catalysts such as palladium on carbon for the reduction step and acidic conditions for the esterification step. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-amino-3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific context of its application .
Comparison with Similar Compounds
Ethyl 2-amino-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate: Similar structure but different position of the amino group.
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate: Similar structure but different position of the methoxy group.
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate: Similar structure but different position of the methoxy group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the positional differences of functional groups.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-amino-3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)11(13)8-9-5-4-6-10(7-9)15-2/h4-7,11H,3,8,13H2,1-2H3 |
InChI Key |
HVSXAJADVZQCJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


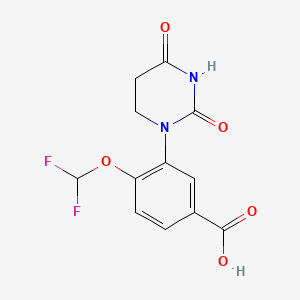
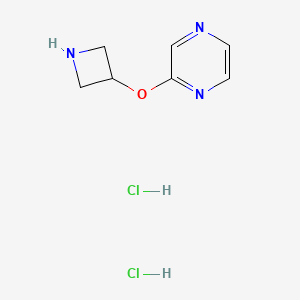

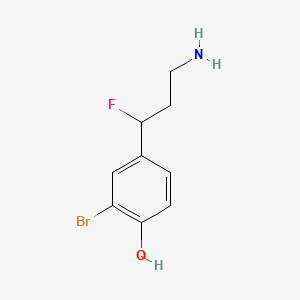
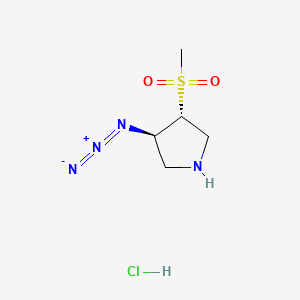
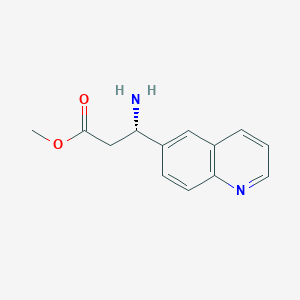
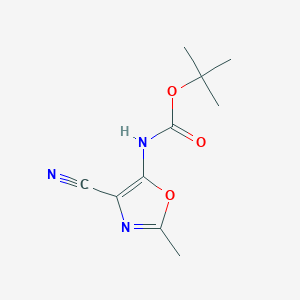
![Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B13494621.png)
![4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13494628.png)

